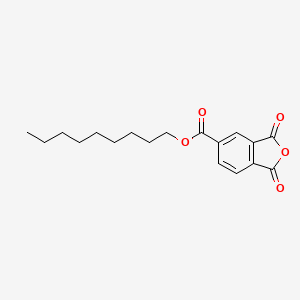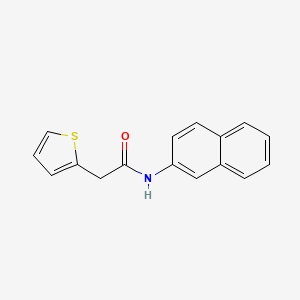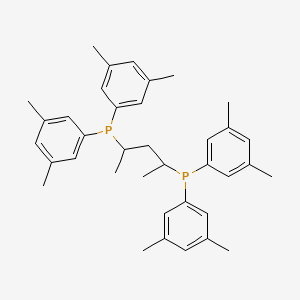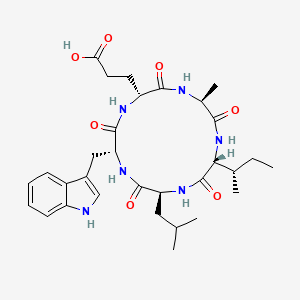![molecular formula C7H5N B13822558 5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene CAS No. 441798-61-4](/img/structure/B13822558.png)
5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in various scientific research areas. Its structure consists of a fused ring system that includes nitrogen, making it a heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions that promote the formation of the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, improving the efficiency of the catalysts, and ensuring the safety and environmental compliance of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amines or alcohols, and substitution reactions may result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, useful in the development of pharmaceuticals or as probes for biological studies.
Medicine: Research into its medicinal properties could lead to the discovery of new drugs or therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azabicyclo[2.2.1]hept-2-ene: Another nitrogen-containing tricyclic compound with a different ring structure.
5-Azatricyclo[4.1.0.0~2,4~]heptane: A similar compound with a smaller ring system.
Uniqueness
5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
441798-61-4 |
|---|---|
Molekularformel |
C7H5N |
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
5-azatricyclo[5.1.0.02,4]octa-1,4,6-triene |
InChI |
InChI=1S/C7H5N/c1-4-3-8-7-2-6(7)5(1)4/h3H,1-2H2 |
InChI-Schlüssel |
JOBLSRMHWACYGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=C3CC3=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
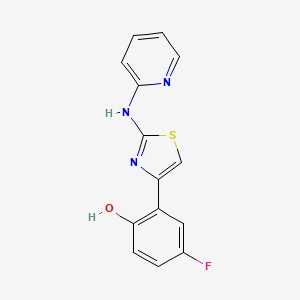
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)


![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
